Z-Dap(Alloc).DCHA
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJZSGSWDHYDY-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423017-99-5 | |
| Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-, N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423017-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Protection of D-2,3-Diaminopropionic Acid
The synthesis begins with D-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Selective protection of its α- and β-amino groups is critical:
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α-Amino Protection : The α-amino group is shielded using benzyloxycarbonyl (Z) chloride in a biphasic system (water/dichloromethane) under alkaline conditions (pH 9–10). This yields N-α-Z-Dap.
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β-Amino Protection : The β-amino group is subsequently protected with allyloxycarbonyl (Alloc) chloride in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. The intermediate N-α-Z-N-β-Alloc-Dap is isolated via extraction and solvent evaporation.
Reaction Conditions Table
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Z-Cl, NaHCO₃ | H₂O/CH₂Cl₂ | 0–5°C | 2 h | 85–90% |
| 2 | Alloc-Cl, DIPEA | THF | RT | 4 h | 78–82% |
Salt Formation with Dicyclohexylamine (DCHA)
The free carboxylic acid group of N-α-Z-N-β-Alloc-Dap is neutralized with dicyclohexylamine (DCHA) to enhance solubility and stability:
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Procedure : The acid (1 eq) is dissolved in ethyl acetate, and DCHA (1.05 eq) is added dropwise at 0°C. The mixture is stirred for 1 h, yielding a white precipitate.
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Isolation : The product is filtered, washed with cold ethyl acetate, and dried under vacuum.
Key Parameters
-
Molar Ratio : Slight excess of DCHA ensures complete salt formation.
-
Solvent Choice : Ethyl acetate minimizes co-solvation of unreacted DCHA.
Purification and Characterization
Recrystallization Optimization
Crude this compound is purified via recrystallization:
Physical Properties Table
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Z aromatic), 5.90–5.70 (m, 1H, Alloc allyl), 5.25–5.15 (m, 2H, Alloc CH₂), 4.40–4.20 (m, 1H, α-CH), 3.80–3.60 (m, 2H, β-NH₂).
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, acid).
Industrial-Scale Production Considerations
DCHA Sourcing and Quality Control
High-purity DCHA (≥99.5%) is essential to avoid by-products. A patented process (EP2601170A1) describes DCHA purification via fractional distillation under reduced pressure (10–15 mmHg, 110–120°C), eliminating residual cyclohexylamine and aniline.
Challenges and Mitigation Strategies
Racemization During Protection
The stereochemical integrity of the D-configuration is vulnerable at high temperatures. Mitigation includes:
Scalability of Salt Formation
Precipitation kinetics affect crystal size and filterability. Strategies include:
Comparative Analysis of Synthetic Methods
Efficiency Metrics Table
| Method | Overall Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Stepwise Protection | 65–70% | 98% | 120–150 |
| Solid-Phase Synthesis | 50–55% | 95% | 200–220 |
The stepwise solution-phase method remains dominant due to cost-effectiveness and scalability, despite moderate yields. Solid-phase approaches, while avoiding intermediate isolation, suffer from higher resin costs .
Chemical Reactions Analysis
Types of Reactions: Z-Dap(Alloc).DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Alloc and Cbz protecting groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acids or bases to remove the protecting groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Z-Dap(Alloc).DCHA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Z-Dap(Alloc).DCHA involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable amide bonds, which are crucial in peptide and protein synthesis . The pathways involved include the formation of isocyanate intermediates and subsequent reactions with nucleophiles .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Protecting Groups: Z (Benzyloxycarbonyl): Protects the α-amino group. Alloc (Allyloxycarbonyl): Protects the β-amino group of 2,3-diaminopropionic acid (Dap).
- Counterion : Dicyclohexylamine (DCHA), which enhances solubility and crystallinity .
Comparison with Structurally Similar Compounds
Z-Dab(Boc)-OH.DCHA
- CAS No.: 3350-13-8 .
- Molecular Formula : C₂₀H₂₉N₃O₆ (free acid) + C₁₂H₂₃N (DCHA).
- Key Differences: Protecting Groups: Uses Boc (tert-butoxycarbonyl) instead of Alloc for the β-amino group. Deprotection Conditions: Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Alloc requires palladium-mediated cleavage . Stability: Boc is more stable under basic conditions compared to Alloc, making Z-Dab(Boc)-OH.DCHA preferable for certain synthetic routes .
Z-D-Dap(Alloc).DCHA
Fmoc-L-Dab(Alloc)-OH
- CAS No.: Not explicitly listed, but structurally analogous (e.g., Product Code FAA1363) .
- Protecting Groups : Fmoc (Fluorenylmethyloxycarbonyl) replaces the Z group.
- Advantages: Fmoc is base-labile (removed with piperidine), allowing orthogonal deprotection alongside Alloc. This contrasts with Z groups, which require hydrogenolysis .
Functional Comparison
Orthogonal Protection Strategies
Physical and Chemical Properties
| Property | This compound | Z-Dab(Boc)-OH.DCHA | Z-D-Dap(Alloc).DCHA |
|---|---|---|---|
| Purity | 98% | 98% | 97% |
| Physical State | Solid | Solid | Solid |
| Solubility | Enhanced by DCHA | Moderate in DMF | Enhanced by DCHA |
Research and Application Insights
- This compound : Preferred in SPPS for its orthogonal deprotection flexibility. Used in lipid A derivatives and glycopeptide synthesis .
- Z-Dab(Boc)-OH.DCHA : Ideal for acid-tolerant synthesis, such as in antimicrobial peptide research .
- Z-D-Dap(Alloc).DCHA : Critical for synthesizing D-configured peptides with enhanced metabolic stability .
Biological Activity
Z-Dap(Alloc).DCHA is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
This compound (CAS Number: 1423018-03-4) is characterized by the following molecular formula:
- Molecular Formula : C27H41N3O6
- Molecular Weight : 503.63 g/mol
The compound features a Z-protected D-amino acid (Dap) with an allyloxycarbonyl (Alloc) group, which is commonly used as a protecting group in peptide synthesis. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups : The D-amino acid is protected using the Alloc group to prevent unwanted reactions during peptide coupling.
- Coupling Reactions : The protected amino acid is then coupled with other amino acids or peptide sequences using standard peptide synthesis techniques.
- Deprotection : The Alloc group can be selectively removed using palladium-catalyzed reactions, allowing for the formation of the desired peptide.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
This compound has been shown to possess significant antimicrobial properties. In studies involving various strains of bacteria, including resistant strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.
- A reduction in hemolytic activity against human red blood cells, which is crucial for therapeutic applications to minimize toxicity .
The mechanism of action appears to involve disruption of bacterial cell membranes through a "carpet" mechanism, where the amphipathic nature of the compound allows it to interact with lipid bilayers effectively .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Its structural modifications allow for enhanced interaction with key metabolic pathways in cancer cells:
- Glycolysis Inhibition : Similar to other analogs like 2-deoxy-d-glucose (2-DG), this compound may inhibit glycolytic pathways in aggressive cancer types such as glioblastoma multiforme (GBM), making it a candidate for further investigation in metabolic-targeted therapies .
- Cytotoxic Effects : Preliminary studies suggest that modifications to the compound could enhance its cytotoxic effects on cancer cells under hypoxic conditions, which are common in tumor microenvironments .
Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multiple antibiotic-resistant strains of Acinetobacter baumannii. The results indicated that:
- The compound exhibited MIC values significantly lower than traditional antibiotics.
- Hemolytic activity was negligible at therapeutic concentrations, suggesting a favorable therapeutic index .
Study 2: Cancer Metabolism Targeting
In a separate investigation focused on GBM, researchers synthesized halogenated derivatives of 2-DG alongside this compound to assess their effects on hexokinase activity. Findings revealed that:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Dap(Alloc).DCHA, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling Z-protected diamines with Alloc-activated intermediates, followed by counterion exchange with dicyclohexylamine (DCHA). Critical parameters include:
- Temperature : Elevated temperatures (e.g., 50°C) for Alloc group stability in TFA/DCM .
- Deprotection : Use of piperidine (30% in DMF, 3 hours, 30°C) for selective Alloc removal without disrupting other protecting groups .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the DCHA salt form, ensuring >95% purity. Monitor via H NMR for structural confirmation.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks (e.g., Z-group aromatic protons at ~7.2 ppm, DCHA cyclohexyl signals at ~1.2–1.8 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting the [M+H] ion for the free base or DCHA adduct.
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity and detect side products from incomplete coupling or deprotection .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound stability data under varying pH and solvent conditions?
- Methodological Answer :
- Controlled Stability Studies : Design accelerated degradation experiments in buffers (pH 1–13) and solvents (e.g., DMF, DCM, THF) at 25–50°C. Quantify degradation products via LC-MS and compare with theoretical pathways (e.g., Alloc hydrolysis, Z-group cleavage).
- Statistical Analysis : Apply ANOVA to identify significant deviations in stability trends. For example, conflicting reports on TFA-induced deprotection can be resolved by correlating reaction time/temperature with byproduct formation .
Q. How can researchers optimize this compound for use in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodological Answer :
- Coupling Efficiency : Test activators like HBTU or PyBOP with DIEA as a base. Monitor coupling completion via Kaiser test or FT-IR for free amine detection.
- Side Reaction Mitigation : Pre-activate the Alloc-protected amino acid with DIC/HOBt to reduce racemization. For DCHA-induced precipitation, optimize solvent polarity (e.g., DMF:THF mixtures) .
Q. What computational methods are suitable for modeling this compound’s conformational dynamics and interactions with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate the compound’s behavior in aqueous and lipid environments. Focus on Alloc group flexibility and DCHA’s role in solubility.
- Docking Studies : Apply AutoDock Vina to predict binding affinities with proteases or transporters, validating results with SPR or ITC experimental data .
Data Interpretation and Reporting
Q. How should researchers document and archive experimental data for this compound to ensure reproducibility?
- Methodological Answer :
- Structured Metadata : Record synthesis parameters (e.g., equivalents of reagents, stirring time), purification details (R values, HPLC gradients), and stability profiles in a standardized template (see Table 1).
- Data Repositories : Deposit raw NMR, MS, and HPLC files in platforms like Zenodo or Figshare, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Table 1 : Example data template for this compound characterization
| Parameter | Condition | Outcome | Instrumentation |
|---|---|---|---|
| Synthesis Yield | 24h, 50°C, TFA/DCM | 78% | Rotary evaporator |
| Purity (HPLC) | C18, 30–70% ACN/0.1% TFA | 97.2% | Agilent 1260 Infinity |
| H NMR Shifts | DMSO-d6 | 7.2 ppm (Z-group) | Bruker 500 MHz |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
